

# An In-depth Technical Guide to 3-Bromo-4-methylbenzylamine

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## Compound of Interest

Compound Name: 3-Bromo-4-methylbenzylamine

Cat. No.: B1395271

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CAS Number: 1177558-32-5

This technical guide provides a comprehensive overview of **3-Bromo-4-methylbenzylamine**, a substituted benzylamine building block relevant to researchers, scientists, and professionals in drug development and synthetic organic chemistry. Due to its status as a specialized research chemical, this document synthesizes information from established chemical principles and data from closely related analogues to present a robust profile, including its synthesis, characterization, reactivity, and potential applications.

## Core Compound Profile and Physicochemical Properties

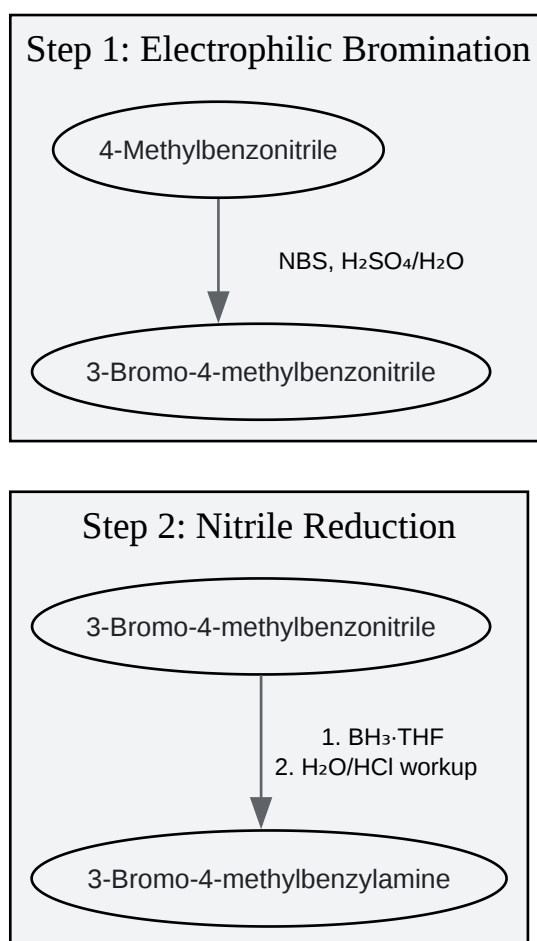
**3-Bromo-4-methylbenzylamine** belongs to the class of halogenated benzylamines, which are valuable intermediates in medicinal chemistry.<sup>[1]</sup> The presence of a primary amine and an aryl bromide in a specific substitution pattern offers dual functionality for subsequent chemical modifications. The bromine atom is strategically positioned ortho to the methyl group and meta to the aminomethyl group, influencing the electronic properties and steric environment of the molecule.

Table 1: Compound Identifiers and Physicochemical Properties

Property	Value	Source(s)
CAS Number	1177558-32-5	N/A
Molecular Formula	C <sub>8</sub> H <sub>10</sub> BrN	N/A
Molecular Weight	200.08 g/mol	[2]
IUPAC Name	(3-Bromo-4-methylphenyl)methanamine	N/A
Predicted Boiling Point	~250-270 °C	General Analogue Data
Predicted Density	~1.4 g/mL	General Analogue Data
Appearance	Expected to be a liquid or low-melting solid	General Analogue Data

## Recommended Synthesis Pathway

The most logical and efficient synthesis of **3-Bromo-4-methylbenzylamine** proceeds via a two-step sequence starting from the commercially available 4-methylbenzonitrile. This pathway involves an electrophilic aromatic substitution to install the bromine atom, followed by the reduction of the nitrile functional group to the primary amine.



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Caption: Proposed two-step synthesis of **3-Bromo-4-methylbenzylamine**.

## Step 1: Synthesis of 3-Bromo-4-methylbenzonitrile

The key to this first step is the regioselective bromination of 4-methylbenzonitrile. The methyl group is an ortho-, para-directing activator, while the nitrile group is a meta-directing deactivator. The directing effects combine to favor bromination at the 3-position (ortho to the methyl group and meta to the nitrile). Using N-bromosuccinimide (NBS) in an acidic medium provides a reliable method for this transformation.<sup>[3]</sup>

Experimental Protocol:

- **Reaction Setup:** To a flask equipped with a magnetic stirrer, add 4-methylbenzonitrile (1.0 eq). Dissolve it in a suitable solvent mixture, such as sulfuric acid and water.

- **Reagent Addition:** Cool the mixture in an ice bath (0-5 °C). Add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise, ensuring the temperature remains below 10 °C.
- **Reaction:** Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.<sup>[3]</sup>
- **Workup and Isolation:** Upon completion, pour the reaction mixture slowly over crushed ice. The solid product, 3-Bromo-4-methylbenzonitrile, will precipitate. Filter the solid, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.
- **Purification:** Dry the crude product under vacuum. If necessary, recrystallize from a suitable solvent like ethanol/water to obtain the pure intermediate.<sup>[3]</sup>

## Step 2: Reduction to 3-Bromo-4-methylbenzylamine

The reduction of the nitrile functional group to a primary amine is a standard transformation in organic synthesis. Borane-tetrahydrofuran complex (BH<sub>3</sub>·THF) is an excellent reagent for this purpose as it is highly effective and selective, leaving the aryl bromide intact.<sup>[4][5]</sup>

### Experimental Protocol:

- **Reaction Setup:** In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 3-Bromo-4-methylbenzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF).
- **Reagent Addition:** Cool the solution to 0 °C in an ice bath. Add BH<sub>3</sub>·THF complex (1.0 M solution in THF, approx. 3.0-4.0 eq) dropwise via a syringe or an addition funnel.
- **Reaction:** After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 60-65 °C).<sup>[4]</sup> Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).
- **Quenching and Workup:** Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of 1M hydrochloric acid (HCl) to neutralize excess borane and hydrolyze the borane-amine complex. (Caution: Hydrogen gas evolution).

- Isolation: Adjust the pH to basic (pH > 10) with aqueous sodium hydroxide (NaOH). Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate or dichloromethane).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure to yield the crude **3-Bromo-4-methylbenzylamine**. The product can be further purified by vacuum distillation or column chromatography on silica gel.<sup>[6]</sup>

## Spectroscopic and Structural Characterization

While specific experimental spectra for this exact compound are not widely published, a reliable prediction of its key spectroscopic features can be made based on the known effects of its constituent functional groups and data from close structural isomers.

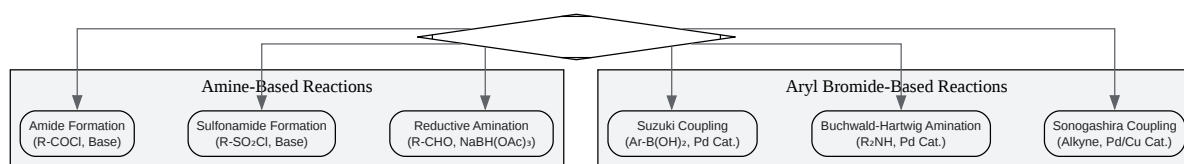
Table 2: Predicted Spectroscopic Data for **3-Bromo-4-methylbenzylamine**

Technique	Predicted Chemical Shifts / Absorption Bands	Justification / Notes
$^1\text{H}$ NMR	$\delta \sim 7.5$ (s, 1H, H-2), 7.2-7.3 (d, 1H, H-5), 7.1 (d, 1H, H-6), 3.8 (s, 2H, $-\text{CH}_2-$ ), 2.3 (s, 3H, $-\text{CH}_3$ ), 1.5-2.0 (br s, 2H, $-\text{NH}_2$ )	Aromatic protons will be in the 7.0-7.6 ppm range. The benzylic protons ( $-\text{CH}_2-$ ) are expected around 3.8 ppm. The methyl protons ( $-\text{CH}_3$ ) will be a singlet around 2.3 ppm. The amine protons ( $-\text{NH}_2$ ) will appear as a broad singlet that is $\text{D}_2\text{O}$ exchangeable.
$^{13}\text{C}$ NMR	$\delta \sim 140$ -142 (C-Br), 136-138 (C- $\text{CH}_3$ ), 132 (Ar-CH), 130 (Ar-CH), 128 (Ar-CH), 124 (C- $\text{CH}_2$ ), 45-46 ( $-\text{CH}_2-$ ), 22-23 ( $-\text{CH}_3$ )	The carbon bearing the bromine will be downfield. The benzylic carbon will be in the 45-46 ppm range. The methyl carbon will be upfield around 22-23 ppm. Aromatic carbons will appear between 124-142 ppm. <a href="#">[7]</a>
IR Spectroscopy	3300-3400 $\text{cm}^{-1}$ (two bands, N-H stretch), 3000-3100 $\text{cm}^{-1}$ (Ar C-H stretch), 2850-2950 $\text{cm}^{-1}$ (Alkyl C-H stretch), 1580-1650 $\text{cm}^{-1}$ (N-H bend), 1000-1100 $\text{cm}^{-1}$ (C-Br stretch)	As a primary amine, two distinct N-H stretching bands are expected. <a href="#">[8]</a> <a href="#">[9]</a> The N-H bending (scissoring) vibration is also characteristic. <a href="#">[9]</a> Aromatic and aliphatic C-H stretches will be present, as will the C-Br stretch at a lower wavenumber.

## Chemical Reactivity and Applications in Drug Discovery

**3-Bromo-4-methylbenzylamine** is a bifunctional building block. Both the primary amine and the aryl bromide can be selectively targeted to build molecular complexity, making it a valuable

scaffold in the synthesis of pharmaceutical intermediates and compound libraries.[1][10]



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Caption: Potential synthetic transformations of **3-Bromo-4-methylbenzylamine**.

- Reactions at the Amino Group: The primary amine is a versatile nucleophile. It can readily undergo acylation with acid chlorides or anhydrides to form amides, react with sulfonyl chlorides to produce sulfonamides, or participate in reductive amination with aldehydes and ketones to yield secondary amines. These linkages are common in pharmacologically active molecules.
- Reactions at the Aryl Bromide: The carbon-bromine bond is a prime site for transition metal-catalyzed cross-coupling reactions. This enables the introduction of a wide variety of substituents onto the aromatic ring.[3]
  - Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or vinyl groups.[11]
  - Buchwald-Hartwig Amination: Forms carbon-nitrogen bonds, allowing for the synthesis of complex diarylamines or related structures.
  - Sonogashira Coupling: Creates carbon-carbon bonds with terminal alkynes, a valuable transformation for building rigid molecular scaffolds.

The ability to perform these reactions orthogonally provides chemists with a powerful tool to rapidly generate diverse molecular architectures for screening in drug discovery programs.[12][13]

## Safety and Handling

As a member of the primary aromatic amine and organobromide chemical classes, **3-Bromo-4-methylbenzylamine** should be handled with appropriate caution.

- Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.[\[14\]](#)[\[15\]](#)
- Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of any vapors.[\[14\]](#)
- Toxicity: Aromatic amines as a class can be toxic and may cause harm if swallowed, inhaled, or absorbed through the skin.[\[16\]](#)[\[17\]](#) Some are known or suspected carcinogens.[\[17\]](#)
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Halogenated organic waste should be segregated.[\[14\]](#)

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